3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
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Overview
Description
3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with an isopropyl group at the 3-position and a carboxylic acid group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
Similar triazolo-pyrazine derivatives have shown antibacterial activities against both gram-positiveStaphylococcus aureus and Gram-negative Escherichia coli strains .
Mode of Action
Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
It’s worth noting that similar triazolo-pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity .
Result of Action
Similar triazolo-pyrazine derivatives have shown moderate to good antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with esters of fluorinated acids or activated carbonyl compounds . The cyclization process can be facilitated by refluxing in toluene, leading to the formation of the desired triazolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrimidine: Contains a pyrimidine ring, offering different chemical properties and biological activities.
Uniqueness
3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a triazole and pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)9-12-11-8-5-7(10(14)15)3-4-13(8)9/h3-6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEPUEZJZVBCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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